molecular formula C11H13IO2 B2367921 2-(Iodomethyl)-2-phenyl-1,4-dioxane CAS No. 2167571-29-9

2-(Iodomethyl)-2-phenyl-1,4-dioxane

Cat. No.: B2367921
CAS No.: 2167571-29-9
M. Wt: 304.127
InChI Key: KMXFUKFYRRTJKZ-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-2-phenyl-1,4-dioxane is an organic compound characterized by the presence of an iodomethyl group and a phenyl group attached to a 1,4-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-2-phenyl-1,4-dioxane typically involves the iodination of a precursor compound. One common method is the reaction of 2-(hydroxymethyl)-2-phenyl-1,4-dioxane with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired iodomethyl compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, possibly using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-2-phenyl-1,4-dioxane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Sodium periodate or manganese dioxide in solvents like acetonitrile or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

Scientific Research Applications

2-(Iodomethyl)-2-phenyl-1,4-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-2-phenyl-1,4-dioxane depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the iodomethyl group is converted to a carbonyl group through the action of oxidizing agents. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-2-phenyl-1,4-dioxane: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    2-(Chloromethyl)-2-phenyl-1,4-dioxane: Similar structure but with a chloromethyl group instead of an iodomethyl group.

    2-(Hydroxymethyl)-2-phenyl-1,4-dioxane: Precursor compound with a hydroxymethyl group.

Uniqueness

2-(Iodomethyl)-2-phenyl-1,4-dioxane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodomethyl group is a better leaving group, making the compound more reactive in substitution reactions. Additionally, the compound’s structure allows for versatile modifications, making it valuable in various synthetic applications.

Properties

IUPAC Name

2-(iodomethyl)-2-phenyl-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c12-8-11(9-13-6-7-14-11)10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXFUKFYRRTJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)(CI)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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